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cat. No.: B2880269

An In-depth Technical Guide to 5-Propylthiophene-2-
carboxylic acid
Abstract

5-Propylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring
substituted with a propyl group at the 5-position and a carboxylic acid at the 2-position. This
guide provides a comprehensive overview of its chemical identity, molecular structure,
synthesis, and spectroscopic characterization. As a substituted thiophene derivative, it serves
as a valuable building block in organic synthesis, particularly within medicinal chemistry. The
thiophene nucleus is a privileged scaffold in numerous pharmacologically active compounds,
and functionalized derivatives like this one are crucial for developing novel therapeutic agents.
This document details the compound's properties, reactivity, and potential applications, offering
field-proven insights for its use in research and development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its
fundamental properties. 5-Propylthiophene-2-carboxylic acid is identified by its unique
combination of an aromatic thiophene core and two distinct functional groups that dictate its
chemical behavior.
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Molecular Structure and Formula

e Chemical Formula: CsH1002S5[1]

e Molecular Weight: 170.23 g/mol [1]

o I[UPAC Name: 5-propylthiophene-2-carboxylic acid[2]
o CAS Number: 63068-73-5[1]

« SMILES: CCCC1=CC=C(S1)C(=0)O

The structure consists of a five-membered thiophene ring. A propyl group (-CH2CH2CHs) is
attached to the carbon atom at position 5, and a carboxylic acid group (-COOH) is attached at
position 2. The aromaticity of the thiophene ring, influenced by the electron-donating propyl
group and the electron-withdrawing carboxylic acid, is key to its reactivity.

Caption: Molecular Structure of 5-Propylthiophene-2-carboxylic acid.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are
critical for experimental design, including solvent selection, reaction temperature, and
purification methods.

Property Value Source
Molecular Formula CsH1002S [1]
Molecular Weight 170.23 g/mol [1]
CAS Number 63068-73-5 [1]

) ) Assumed based on similar
Physical Form Solid Powder

compounds

Hazard Irritant [1112]

Synthesis and Reaction Mechanisms
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The synthesis of substituted thiophenes is a well-established field in organic chemistry. For 5-
Propylthiophene-2-carboxylic acid, a common and logical approach involves the introduction
of the side chains onto a pre-existing thiophene ring. A plausible and efficient route starts from
2-propylthiophene.

Synthetic Workflow: Lithiation and Carboxylation

This method leverages the high acidity of the proton at the 5-position of a 2-substituted
thiophene, allowing for regioselective functionalization.

o Starting Material: 2-Propylthiophene.[3]

o Step 1: Lithiation. 2-Propylthiophene is treated with a strong base, typically n-butyllithium (n-
BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g.,
-78 °C). The n-BulLi selectively deprotonates the carbon atom at the 5-position, which is the
most acidic C-H bond on the ring, to form 5-lithio-2-propylthiophene. This step is a classic
example of directed ortho-metalation, adapted for a heterocyclic system.

o Step 2: Carboxylation. The resulting lithiated intermediate is a potent nucleophile. It is
guenched by bubbling carbon dioxide (CO2) gas through the solution or by adding solid CO:z
(dry ice). The lithium salt of the carboxylic acid is formed.

o Step 3: Acidic Workup. The reaction is quenched with an aqueous acid (e.g., HCI) to
protonate the carboxylate salt, yielding the final product, 5-Propylthiophene-2-carboxylic
acid.

Causality: The choice of n-BulLi is critical due to its strong basicity, which is required to
deprotonate the relatively non-acidic C-H bond of the thiophene ring. The low temperature is
essential to prevent side reactions and decomposition of the organolithium intermediate. The
regioselectivity for the 5-position is governed by the directing effect of the sulfur atom and the
existing alkyl group.
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Caption: General workflow for the synthesis of 5-Propylthiophene-2-carboxylic acid.

Spectroscopic Characterization

Validation of the molecular structure is paramount. The following section details the expected
spectroscopic data for 5-Propylthiophene-2-carboxylic acid, which serves as a fingerprint for
its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group,
the thiophene ring protons, and the carboxylic acid proton.

o Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically around
12 ppm, due to strong deshielding and hydrogen bonding.[4][5]

o Thiophene Protons: Two doublets in the aromatic region (approx. 6.8-7.8 ppm),
corresponding to the two protons on the thiophene ring. They will show coupling to each
other (a doublet of doublets system).

o Propyl Group Protons (-CH2CH2CHs3):
» Atriplet around 2.8-3.0 ppm for the two protons adjacent to the thiophene ring (-CHz-).
» A sextet (or multiplet) around 1.6-1.8 ppm for the middle methylene group (-CHz-).
» Atriplet around 0.9-1.0 ppm for the terminal methyl group (-CHs).
e 13C NMR: The carbon NMR spectrum provides information on the carbon framework.
o Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[4][5]

o Thiophene Carbons: Four distinct signals in the aromatic region (approx. 125-150 ppm).
The carbons attached to the propyl and carboxyl groups will be quaternary and may show
lower intensity.

o Propyl Carbons: Three signals in the aliphatic region (approx. 13-35 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.[6]

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm™1,
characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C=0 Stretch: A strong, sharp absorption band between 1690 and 1760 cm~1, corresponding
to the carbonyl group.[4][6]

C-O Stretch: A medium intensity band in the 1210-1320 cm~* region.[6]

C-H Stretches: Sharp peaks just below 3000 cm~1 for the aliphatic propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

e Molecular lon Peak (M*): A peak at m/z = 170.23, corresponding to the molecular weight of
the compound. This peak may be weak in some carboxylic acids.[7]

o Key Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the
loss of the functional group to form a stable acylium ion.[8] The fragmentation pattern would
also show losses corresponding to the propyl chain.

Applications in Research and Drug Development

The thiophene nucleus is a cornerstone in medicinal chemistry, present in numerous approved

drugs such as the anti-inflammatory tiaprofenic acid and the anticancer agent raltitrexed.[9][10]
[11] 5-Propylthiophene-2-carboxylic acid serves as a versatile intermediate for creating more
complex molecules with potential therapeutic value.

e As a Building Block: The carboxylic acid functionality is readily transformed into esters,
amides, and other derivatives.[12] This allows for the coupling of the thiophene moiety to
other pharmacophores, enabling the exploration of new chemical space in drug discovery
programs. Thiophene-2-carboxamide derivatives, for instance, have been investigated for
their antioxidant and antibacterial properties.[13]
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» Modulation of Physicochemical Properties: The propyl group provides lipophilicity, which can
be crucial for tuning a drug candidate's absorption, distribution, metabolism, and excretion
(ADME) properties. By modifying the length or branching of the alkyl chain, researchers can
systematically optimize a molecule's ability to cross cell membranes and interact with
biological targets.

» Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene
ring. This substitution can improve metabolic stability, alter receptor binding affinity, and
enhance the overall therapeutic profile of a lead compound.

Safety and Handling

As a laboratory chemical, 5-Propylthiophene-2-carboxylic acid must be handled with
appropriate precautions.

o Hazard Classification: It is classified as an irritant.[1][2] It may cause skin irritation (H315),
serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[2][14] Use only in a well-ventilated area, such as a chemical fume hood.[2]

« Handling: Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.
[2] Avoid contact with skin and eyes.[15]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances like strong oxidizing agents.[2][14]

First Aid Measures:
« If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2]

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

« If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a
poison center or doctor if you feel unwell.[2]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2880269?utm_src=pdf-body
https://matrix.staging.1int.co.uk/product/buy-5-propyl-thiophene-2-carboxylic-acid
https://aksci.com/sds/7046AE_SDS.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://www.tcichemicals.com/BE/en/sds/T2347_EU_6N.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14344~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2017:04:17~~Thiophene-2-carboxaldehyde~~
https://aksci.com/sds/7046AE_SDS.pdf
https://www.tcichemicals.com/BE/en/sds/T2347_EU_6N.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://aksci.com/sds/7046AE_SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2880269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

5-Propylthiophene-2-carboxylic acid is a strategically important molecule for chemical
synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the
pharmacological significance of its core thiophene ring make it a valuable tool for researchers.
A thorough understanding of its synthesis, characterization, and safe handling, as outlined in
this guide, is essential for its effective application in the laboratory and in the development of
next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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